molecular formula C17H25N5O3SSi B12637807 Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-

Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-

Cat. No.: B12637807
M. Wt: 407.6 g/mol
InChI Key: GFDGUBWLQCCAFT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]- is a complex heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for their multifarious biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 2-aminopyrazine with various aldehydes or ketones, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyrazine derivatives often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific functional groups and the biological context .

Properties

Molecular Formula

C17H25N5O3SSi

Molecular Weight

407.6 g/mol

IUPAC Name

trimethyl-[2-[[4-(6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C17H25N5O3SSi/c1-13-10-22-15(9-18-16(22)17(20-13)26(2,23)24)14-8-19-21(11-14)12-25-6-7-27(3,4)5/h8-11H,6-7,12H2,1-5H3

InChI Key

GFDGUBWLQCCAFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)C3=CN(N=C3)COCC[Si](C)(C)C

Origin of Product

United States

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